molecular formula C28H32N4O3S B2929755 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 683770-05-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide

Cat. No.: B2929755
CAS No.: 683770-05-0
M. Wt: 504.65
InChI Key: KDUOCQWAOOQEQA-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide is a benzimidazole-derived aromatic amide compound characterized by a benzimidazole core linked to a phenyl ring via a C–N bond. The 4-position of the benzamide moiety is substituted with a dibutylsulfamoyl group (-SO₂N(C₄H₉)₂), conferring unique electronic and steric properties.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S/c1-3-5-18-32(19-6-4-2)36(34,35)24-16-14-21(15-17-24)28(33)29-23-11-9-10-22(20-23)27-30-25-12-7-8-13-26(25)31-27/h7-17,20H,3-6,18-19H2,1-2H3,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUOCQWAOOQEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It is involved in numerous cellular activities including protein degradation, cell cycle regulation, and DNA damage response.

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities. The general formula can be represented as:

C23H30N4O2S\text{C}_{23}\text{H}_{30}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a benzimidazole ring, a phenyl group, and a sulfamoyl group, which contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. Specifically, compounds similar to this compound have shown significant activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Escherichia coli, and Candida albicans. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, demonstrating potent antimicrobial effects. Notably, compounds with similar structural motifs to our compound showed MIC values as low as 1 µg/mL against S. aureus .

Compound IDMIC (µg/mL)Target Pathogen
3ao<1Staphylococcus aureus
3aq3.9Candida albicans
3ad7.8Escherichia coli

Anticancer Activity

In addition to antimicrobial properties, benzimidazole derivatives have been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Research Findings

A study on structurally related compounds indicated that they could inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These compounds were found to induce apoptosis through the activation of caspase pathways .

Compound IDIC50 (µM)Cancer Cell Line
Compound A15MCF-7
Compound B12A549

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Molecular docking studies suggest that these compounds may bind effectively to proteins involved in cell division and metabolic processes .

Molecular Docking Insights

Molecular docking simulations have identified potential interactions with:

  • FtsZ proteins : Essential for bacterial cell division.
  • Pyruvate kinases : Involved in glycolysis and energy metabolism in cancer cells.

These interactions suggest a dual mechanism where the compound could inhibit both microbial growth and cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The dibutylsulfamoyl group in the target compound likely increases membrane permeability compared to methoxy (Compound 11) or hydroxyl (Compound 14) substituents .
  • Electron Effects: Electron-withdrawing groups (e.g., -NO₂ in W1) enhance antimicrobial activity, while electron-donating groups (e.g., -OCH₃ in W17) favor anticancer effects . The sulfamoyl group (-SO₂N) in the target compound may balance both properties.
  • Steric Hindrance : The bulky dibutyl chain may reduce binding affinity to compact active sites compared to smaller substituents like -Cl (Compound 6 in ) .

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